molecular formula C₁₉H₂₄N₄O₃ B134079 Pentamidine Amidoxime CAS No. 130349-07-4

Pentamidine Amidoxime

Cat. No. B134079
M. Wt: 356.4 g/mol
InChI Key: UREYBSXWRHBDHQ-UHFFFAOYSA-N
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Description

Pentamidine is an aromatic diamine with antiprotozoal properties, commonly used for the treatment of human protozoal infections such as African trypanosomiasis. It has been shown to have poor oral bioavailability and central nervous system penetration due to its strong basic amidine functionality. Amidoximes are derivatives of pentamidine that result from the N-hydroxylation of the parent compound. These derivatives are of interest due to their potential biological activities and their role in the metabolism of pentamidine .

Synthesis Analysis

The synthesis of pentamidine amidoximes involves the N-hydroxylation of pentamidine. This process has been demonstrated to be catalyzed by cytochrome P-450 enzymes in rabbit and rat liver microsomes. The formation of monoamidoxime and diamidoxime derivatives of pentamidine has been observed, with the monoamidoxime being the more efficiently formed product . Additionally, prodrugs such as diacetyldiamidoximeester of pentamidine have been synthesized to improve the lipophilicity and oral bioavailability of pentamidine. These prodrugs undergo in vitro and in vivo biotransformation to release the active pentamidine molecule .

Molecular Structure Analysis

The molecular structure of pentamidine amidoximes has been characterized using techniques such as high-performance liquid chromatography and mass spectrometry. The amidoxime functional group is introduced through the N-hydroxylation of the amidine group present in pentamidine. The conformational analysis of these structures is crucial for understanding their biological activity and interaction with biological targets .

Chemical Reactions Analysis

Pentamidine amidoximes undergo further oxidative transformations, which can lead to the formation of amide derivatives. The N-hydroxylated derivatives can also be retroreduced by microsomal fractions, with NADH being preferred over NADPH as a cofactor for this reduction. The biotransformation of pentamidine prodrugs involves the reduction of the amidoxime function and ester cleavage to release the active pentamidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentamidine amidoximes, such as solubility, stability, and enzymatic activation, have been studied to improve the drug's characteristics. Prodrugs of pentamidine have been developed to enhance solubility, stability, and oral bioavailability. The amidoxime derivatives have been shown to have reduced antiprotozoal activity compared to the parent compound, and their mutagenicity has been assessed using the Ames test .

Relevant Case Studies

Pentamidine and its derivatives have been studied in various biological contexts. For instance, pentamidine has been reported to exhibit anticancer properties by inhibiting the expression of hypoxia-inducible factor-1α in cancer cells . Additionally, pentamidine analogs have been evaluated for their anti-Pneumocystis carinii pneumonia activity, with some showing greater potency than pentamidine itself . The binding of pentamidine to imidazoline I2 binding sites has been investigated, which may be related to the drug's toxicity . Furthermore, the in vitro activities of pentamidine analogs against bacterial and fungal strains have been screened, identifying promising lead structures for antimicrobial development .

Scientific Research Applications

Prodrug Development

Pentamidine Amidoxime is a prodrug, meaning it is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. The development of prodrugs of pentamidine aims to improve oral bioavailability and central nervous system penetration, which are limitations of the parent drug pentamidine (Kotthaus et al., 2011). For example, the diacetyldiamidoximeester of pentamidine, a less basic O‐acetylamidoxime prodrug, has greatly improved lipophilicity, potentially enhancing its effectiveness (Clement et al., 2006).

Antileishmanial Agents

Pentamidine Amidoxime derivatives have been synthesized and evaluated as potential antileishmanial agents. Certain amidoxime derivatives exhibited significant in vitro activities against Leishmania donovani promastigotes and were evaluated for their cytotoxicity on human cells (Bouhlel et al., 2010). Similarly, another study synthesized monoamidoxime derivatives and found several with valuable activities against Leishmania donovani promastigotes, offering a potential new approach to antileishmanial therapy (Paloque et al., 2011).

DNA Binding and Anticancer Properties

Pentamidine and its analogues have been studied for their DNA binding properties and potential as chemotherapeutics. An electrochemical DNA-based biosensor was used to test pentamidine and its analogues, providing insights into their interactions with DNA and their potential efficacy as DNA-interacting compounds (Szpakowska et al., 2006). Additionally, pentamidine has been reported to inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting a potential role as a cancer therapeutic agent (Jung et al., 2011).

Enzymatic Activation and Biotransformation

The enzymatic activation and biotransformation of pentamidine amidoxime prodrugs have been extensively studied. This includes understanding their metabolism and the involvement of various enzyme systems in their activation, which is crucial for their effectiveness as therapeutic agents (Clement & Lopian, 2003).

properties

IUPAC Name

4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREYBSXWRHBDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamidine Amidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
OV Ovdiichuk, OV Hordiyenko - Журнал органічної та фармацевтичної …, 2016 - elibrary.ru
The literature data concerning the use of amidoximes as prodrugs of amidines-arginine mimics-have been systematized. The advantages of the use of amidoximes as prodrugs that …
Number of citations: 1 elibrary.ru
M Rama, NVA Kumar, S Balaji - Pharmaceutical patent analyst, 2015 - Future Science
… Hence, its derivatives (pentamidine amidoxime acid esters and their prodrugs) were filed by Clement et al. for the treatment of tumors, leishmaniasis, trypanosomiasis, pneumocystosis …
Number of citations: 30 www.future-science.com
A Katirtzi - 2015 - dspace.cuni.cz
Charles University in Prague, Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Student: Anastasia Katirtzi Supervisor: …
Number of citations: 5 dspace.cuni.cz
O Ovdiichuk - 2016 - theses.hal.science
This work describes the synthesis, structural study and preliminary biological evaluation of new variety of pyridine and pyrazine-based arginine mimics. Initially, we have developed a …
Number of citations: 8 theses.hal.science
JF Barbosa, SM de Figueiredo… - Recent patents on …, 2015 - ingentaconnect.com
… /2013 Pentamidine amidoxime acid esters as prodrugs and use … Pentamidine amidoxime acid esters as prodrugs and use … Pentamidine amidoxime acid esters as prodrugs and use …
Number of citations: 30 www.ingentaconnect.com
R Vaghela, PK Kulkarni, RAM Osmani… - Current drug …, 2017 - ingentaconnect.com
… Considering this, Clement et al. have investigated pentamidine derivatives namely pentamidine amidoxime acid esters and their prodrugs for efficacy in treatment of various infectious …
Number of citations: 13 www.ingentaconnect.com
OV Ovdiichuk, OV Hordiyenko - Journal of Organic and …, 2016 - ophcj.nuph.edu.ua
Систематизовані літературні дані щодо використання амідоксимів як проліків амідинів–міметиків аргініну. Наведені переваги, які надає метод використання амідоксимів як …
Number of citations: 5 ophcj.nuph.edu.ua
HIR de Medeiros, BBM da Silva… - Brazilian Journal of …, 2020 - brazilianjournals.com
As amidoximas são uma classe de compostos muito importantes, uma vez que sua aplicabilidade é diversa nos mais variados campos do conhecimento. Especificamente, a …
Number of citations: 5 www.brazilianjournals.com

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